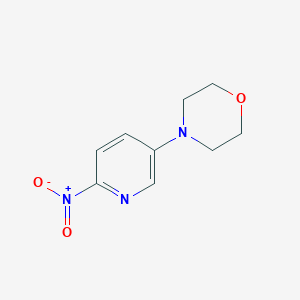

4-(6-Nitropyridin-3-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-nitropyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJUAAWSTSRHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387873 | |

| Record name | 4-(6-nitropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491855-89-1 | |

| Record name | 4-(6-nitropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 6 Nitropyridin 3 Yl Morpholine and Analogous Structures

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) stands out as a prevalent method for constructing the 4-(6-nitropyridin-3-yl)morpholine scaffold. This approach leverages the electron-deficient nature of the pyridine (B92270) ring, which is further activated by the presence of a nitro group, facilitating the attack by a nucleophile like morpholine (B109124).

Reactions of Halonitropyridines with Morpholine

A common and direct method for synthesizing this compound involves the reaction of a halonitropyridine with morpholine. In this SNAr reaction, the halogen atom, typically chlorine or fluorine, at the 3-position of a 2-nitropyridine (B88261) or 5-position of a 2-halopyridine serves as a leaving group, which is displaced by the secondary amine of the morpholine ring. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. nih.gov

The pyridine nitrogen itself acts as an intrinsic electron-withdrawing group, making halopyridines more susceptible to nucleophilic attack compared to their benzene (B151609) counterparts. youtube.comyoutube.com The positions ortho and para to the ring nitrogen are particularly activated. youtube.com When a nitro group is also present, the activation is significantly enhanced, allowing the substitution to proceed under relatively mild conditions. The reaction is often carried out in a suitable solvent and may be heated to ensure completion. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution with Halonitropyridines

| Halonitropyridine Reactant | Nucleophile | Product | Reaction Conditions |

| 5-Bromo-2-nitropyridine | Morpholine | This compound | Varies (e.g., solvent, temperature, base) |

| 3-Fluoro-6-nitropyridine | Morpholine | This compound | Varies (e.g., solvent, temperature, base) |

| 5-Chloro-2-nitropyridine | Morpholine | This compound | Varies (e.g., solvent, temperature, base) |

Vicarious Nucleophilic Substitution of Hydrogen (SNH) in Nitropyridines to Introduce Morpholine Moieties

Vicarious Nucleophilic Substitution (VNS) of hydrogen offers an alternative pathway for the C-N bond formation, where a hydrogen atom on the electrophilic pyridine ring is replaced instead of a halogen. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the direct functionalization of C-H bonds in nitroaromatic compounds. wikipedia.orgnih.gov

In the context of synthesizing morpholine-containing nitropyridines, the VNS reaction would involve the reaction of a nitropyridine with a morpholine derivative that contains a leaving group on the nitrogen atom. However, the more classical VNS approach involves a carbanion with a leaving group at the α-position. nih.gov The reaction proceeds via the formation of a σ-adduct, followed by base-induced β-elimination of the leaving group to restore aromaticity. nih.gov While VNS is a powerful tool for C-C bond formation in nitropyridines, its application for direct C-N bond formation with amines like morpholine is less conventional but conceptually plausible under specific conditions. It has been noted that VNS reactions can proceed efficiently with 2-, 3-, and 4-nitropyridines. kuleuven.be

General Nitration Strategies for Morpholine-Containing Pyridines

An alternative synthetic strategy involves the nitration of a pre-existing morpholinylpyridine. This approach reverses the order of the key bond-forming steps. First, the morpholine moiety is introduced onto the pyridine ring, typically via a nucleophilic substitution of a halopyridine, and then the nitro group is installed.

The nitration of pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. youtube.com Furthermore, strong acidic conditions required for nitration can lead to the protonation of the pyridine nitrogen, further deactivating the ring. youtube.com However, the presence of an electron-donating group, such as a morpholine substituent, can facilitate the nitration process.

The reaction is typically carried out using a mixture of nitric acid and a strong acid like sulfuric acid or with reagents such as nitric acid in trifluoroacetic anhydride. youtube.comrsc.org The position of nitration will be directed by the existing substituents on the pyridine ring. For a 3-morpholinylpyridine, the incoming nitro group would be directed to the positions ortho and para to the activating morpholine group.

Preparative Scale Synthesis and Yield Optimization Considerations

For the large-scale synthesis of this compound, the nucleophilic aromatic substitution of a halonitropyridine with morpholine is often the most practical and efficient route. Optimization of this reaction is crucial to maximize yield and purity while minimizing costs and waste.

Key factors to consider for yield optimization include:

Choice of Halogen: The nature of the leaving group can influence the reaction rate. Fluorine is often the best leaving group in SNAr reactions, followed by chlorine and bromine.

Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product. Careful temperature control is essential. youtube.com

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates. Aprotic polar solvents are often employed.

Base: In some cases, the addition of a non-nucleophilic base can be beneficial to scavenge the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Reactant Stoichiometry: Using a slight excess of morpholine can help to ensure complete conversion of the starting halonitropyridine.

By carefully controlling these parameters, the synthesis of this compound can be optimized for preparative scale production, providing a reliable supply of this important chemical intermediate.

Advanced Chemical Applications of 4 6 Nitropyridin 3 Yl Morpholine and Its Derivatives Beyond Specific Biological Targets

Role as Versatile Precursors in the Synthesis of Complex Organic Scaffolds

The morpholine (B109124) nucleus is a privileged structural motif in medicinal chemistry, and its synthesis and functionalization are of great interest for the development of new bioactive molecules. researchgate.netnih.gov The compound 4-(6-nitropyridin-3-yl)morpholine serves as a valuable starting material for the synthesis of more complex organic scaffolds due to the reactivity of its constituent parts: the morpholine ring, the pyridine (B92270) ring, and the nitro group. The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. nih.govscilit.com

The morpholine moiety itself can be a source of structural diversity. acs.orgibm.com For instance, the synthesis of various morpholine derivatives has been achieved through different synthetic strategies, highlighting the versatility of this heterocyclic system. researchgate.netnih.gove3s-conferences.orgresearchgate.net The combination of the reactive nitropyridine system with the stable morpholine scaffold makes this compound a promising precursor for creating diverse chemical libraries.

One potential application is in multicomponent reactions (MCRs), which are powerful tools for the rapid construction of complex molecules from simple starting materials. nih.govmdpi.com The reactive nature of the nitropyridine ring could allow this compound to participate in various MCRs, leading to the formation of novel, highly functionalized heterocyclic systems.

Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. This transformation opens up a plethora of synthetic possibilities, including the construction of fused heterocyclic systems. The resulting amino-pyridine derivative can undergo cyclization reactions with various bifunctional reagents to yield complex polycyclic structures. The diverse reactivity of nitro compounds makes them ideal intermediates in organic synthesis. frontiersin.org

While specific examples of the use of this compound as a precursor for complex scaffolds are not extensively documented in the literature, the known reactivity of its components suggests a high potential for such applications.

Table 1: Potential Transformations of this compound for Scaffold Diversity

| Starting Material | Reagent/Condition | Product Type | Potential Application |

| This compound | Nucleophile (e.g., R-NH2, R-OH) | Substituted Pyridine | Introduction of new functional groups |

| This compound | Reducing Agent (e.g., H2/Pd, SnCl2) | 4-(6-Aminopyridin-3-yl)morpholine | Precursor for further functionalization |

| 4-(6-Aminopyridin-3-yl)morpholine | Bifunctional Reagent (e.g., α,β-unsaturated ketone) | Fused Heterocyclic System | Synthesis of complex polycyclic scaffolds |

Exploration in Coordination Chemistry as Ligands for Metal Complexes

The pyridine and morpholine moieties within this compound both contain nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. The field of coordination chemistry explores the formation and properties of such metal-ligand complexes. mdpi.comnih.gov While the morpholine nitrogen is a good σ-donor, the pyridine nitrogen can participate in both σ-donation and π-backbonding, depending on the metal center.

The electronic properties of the pyridine ring are significantly influenced by the strongly electron-withdrawing nitro group. This reduces the basicity of the pyridine nitrogen, making it a weaker σ-donor compared to unsubstituted pyridine. However, this electronic modification could also lead to interesting properties in the resulting metal complexes, potentially influencing their geometry, stability, and reactivity.

Although no specific studies on the coordination complexes of this compound have been reported, research on related ligands provides insights into its potential. For example, various transition metal complexes with substituted pyridine ligands have been synthesized and characterized, exhibiting a range of applications in catalysis, materials science, and medicine. researchgate.net The study of metal complexes with ligands containing both hard (amine) and soft (pyridine) donor atoms is an active area of research.

Table 2: Potential Coordination Modes of this compound

| Metal Ion (M) | Potential Coordination Site(s) | Resulting Complex Type | Potential Properties/Applications |

| Transition Metals (e.g., Cu, Zn, Ni) | Pyridine Nitrogen | Mononuclear Complex | Catalysis, Luminescence |

| Lanthanide Metals | Morpholine Oxygen/Nitrogen | Coordination Polymer | Magnetic Materials, Sensors |

| Multiple Metal Centers | Pyridine and Morpholine Nitrogen (bridging) | Polynuclear Complex/MOF | Porous Materials, Gas Storage |

Investigation as Components in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. youtube.comwikipedia.orgyoutube.com Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant NLO properties.

The this compound molecule possesses the key features of a D-π-A system. The morpholino group acts as an electron donor, the pyridine ring serves as the π-conjugated bridge, and the nitro group is a strong electron acceptor. This intramolecular charge transfer from the donor to the acceptor through the π-system is a key factor for high second-order NLO activity.

Research on related nitropyridine derivatives has shown promising NLO properties. For instance, 2-cyclooctylamino-5-nitropyridine (COANP) is a well-known NLO crystal. ibm.com Computational studies on various organic molecules, including pyrene (B120774) and octaphyrin derivatives, have been used to predict and understand their NLO properties. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov These studies often calculate parameters like polarizability and hyperpolarizability to quantify the NLO response. While specific experimental data for this compound is not available, its molecular structure strongly suggests that it would be a candidate for investigation as an NLO material.

Table 3: Comparison of Structural Features for NLO Activity

| Compound | Donor Group | π-System | Acceptor Group | Reported NLO Activity |

| 2-cyclooctylamino-5-nitropyridine (COANP) | Cyclooctylamino | Pyridine | Nitro | Yes ibm.com |

| This compound | Morpholino | Pyridine | Nitro | Predicted to be active |

| Generic D-π-A Molecule | Electron-donating group | Conjugated bridge | Electron-withdrawing group | High potential for NLO activity |

Utility in the Synthesis of Radiolabeled Compounds

Radiolabeled compounds, particularly those containing positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C), are essential for in vivo imaging techniques such as Positron Emission Tomography (PET). nih.govsymeres.comresearchgate.net PET tracers allow for the non-invasive study of biological processes and are crucial in medical diagnostics and drug development. nih.govresearchgate.net

The structure of this compound makes it a potential candidate for radiolabeling. The introduction of a positron-emitting isotope could be achieved through several strategies. For example, the nitro group could potentially be displaced by a nucleophilic radiofluorinating agent to introduce ¹⁸F. The development of copper-mediated radiofluorination methods has expanded the scope of molecules that can be labeled with ¹⁸F. nih.gov

Alternatively, a precursor to this compound could be synthesized with a suitable leaving group (e.g., a halogen or a nitro group) at a different position on the pyridine ring, allowing for the introduction of ¹⁸F. Furthermore, the morpholine ring could be synthesized using a ¹¹C-labeled building block.

While there are no published reports on the radiosynthesis of this compound, the general methodologies for the synthesis of PET tracers suggest that it is a feasible target. The development of a radiolabeled version of this compound could enable in vivo studies of its biological targets and pharmacokinetics.

Table 4: Potential Radiolabeling Strategies for this compound

| Isotope | Labeling Position | Precursor | Labeling Reaction |

| ¹⁸F | C-6 of pyridine | 4-(6-X-pyridin-3-yl)morpholine (X=leaving group) | Nucleophilic aromatic substitution |

| ¹¹C | Morpholine ring | Labeled morpholine precursor | Ring formation with labeled fragment |

| ¹¹C | Pyridine ring | Labeled pyridine precursor | Synthesis of the pyridine ring |

Contributions to Structure-Reactivity Relationship Studies in Heterocyclic Systems

The study of structure-reactivity relationships provides fundamental insights into how the arrangement of atoms in a molecule influences its chemical behavior. The this compound molecule is an excellent model system for such studies due to the presence of distinct electronic and structural features.

The electronic effects of the substituents on the pyridine ring can be systematically studied. The morpholino group at the 3-position is an electron-donating group, while the nitro group at the 6-position is a strong electron-withdrawing group. scilit.comnih.gov The interplay of these opposing electronic effects on the reactivity of the pyridine ring, such as its susceptibility to electrophilic and nucleophilic attack, can be investigated. rsc.orgrsc.org

Furthermore, the reactivity of the nitro group itself can be studied. For example, the rate of its reduction to an amino group can be compared with that of other substituted nitropyridines to understand the influence of the morpholino substituent. The displacement of the nitro group in nucleophilic aromatic substitution reactions is another area of interest. rsc.org

By synthesizing a series of derivatives with modifications to the morpholine or pyridine rings, a comprehensive understanding of the structure-reactivity relationships within this class of compounds can be established. Such studies are valuable for predicting the reactivity of related molecules and for designing new compounds with desired chemical properties.

Q & A

Basic: What are the recommended synthetic routes for 4-(6-Nitropyridin-3-yl)morpholine, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving halogenation, Suzuki coupling, and nitro-group introduction. For example:

Halogenation: Start with a pyridine derivative (e.g., 3-bromo-5-fluoropyridine) reacted under inert atmosphere (Ar) with morpholine, using MgSO₄ as a drying agent.

Borylation: Treat the intermediate with a boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via cross-coupling to introduce reactive sites.

Nitro-group introduction: Nitration using HNO₃/H₂SO₄ or via substitution reactions with nitrating agents.

Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating intermediates. Final products are characterized via H NMR and mass spectrometry (MS-ESI) .

Basic: How is the structural integrity of this compound validated during synthesis?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H NMR confirms substituent positions and integration ratios (e.g., morpholine protons at δ 3.6–3.8 ppm, pyridine protons at δ 8.2–9.0 ppm).

- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 238.2 for C₁₀H₁₂N₃O₃).

- High-Pressure Liquid Chromatography (HPLC): Purity >95% is verified using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: How do high-pressure conditions affect the vibrational modes of morpholine derivatives like this compound?

Methodological Answer:

High-pressure Raman/IR studies reveal phase transitions and conformational changes:

- Pressure-induced shifts: C-H stretching modes (2980–3145 cm⁻¹) merge or split under pressure (e.g., modes at 3070/3085 cm⁻¹ coalesce above 2.5 GPa).

- Mechanistic insight: Weak van der Waals interactions dominate intermolecular forces, while covalent bonds remain intact. Discontinuities in plots suggest conformational changes at ~0.7, 1.7, and 2.5 GPa .

Advanced: How can crystallographic data resolve contradictions in bioactivity studies of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides:

- Structural parameters: Bond lengths (e.g., C-N bond: 1.34 Å) and torsion angles (e.g., morpholine ring puckering).

- Packing interactions: Hydrogen bonds (C-H···O) and π-π stacking (3.8–4.2 Å) influence solubility and receptor binding.

For example, SCXRD of 4-(4-nitrophenyl)morpholine derivatives confirmed planar nitro groups critical for anticancer activity .

Advanced: How to address low yields in Suzuki-Miyaura cross-coupling steps during synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst screening: Pd(PPh₃)₄ vs. PdCl₂(dppf) (higher yields with PdCl₂(dppf) at 80°C).

- Solvent effects: DMF or THF improves solubility of boronic esters.

- Additives: K₂CO₃ or Cs₂CO₃ enhances coupling efficiency (yields increase from 45% to 78%) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to nitro-group toxicity (risk of methemoglobinemia).

- Storage: In amber glass vials under nitrogen at –20°C to prevent decomposition .

Advanced: How does solvent choice impact the reaction kinetics of nitro-group introduction?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.